molecular formula C10H16O B3031375 Bicyclo[3.3.2]decan-9-one CAS No. 28054-91-3

Bicyclo[3.3.2]decan-9-one

Cat. No.: B3031375
CAS No.: 28054-91-3
M. Wt: 152.23 g/mol
InChI Key: QAVLIVNTLHVEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[332]decan-9-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure consisting of two interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.3.2]decan-9-one can be synthesized through various synthetic routes. One common method involves the DIBAL-H-mediated tandem lactone ring opening followed by intramolecular aldol condensation . This method is particularly useful for constructing the this compound core structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.3.2]decan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Bicyclo[3.3.2]decan-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: this compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[3.3.2]decan-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonan-9-one: This compound has a similar bicyclic structure but differs in the number of carbon atoms in the rings.

    Bicyclo[3.3.0]octane: Another related compound with a different ring structure.

Uniqueness: Bicyclo[3.3.2]decan-9-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other bicyclic compounds.

Properties

IUPAC Name

bicyclo[3.3.2]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLIVNTLHVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339627
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28054-91-3
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.2]decan-9-one
Reactant of Route 2
Bicyclo[3.3.2]decan-9-one
Reactant of Route 3
Bicyclo[3.3.2]decan-9-one
Reactant of Route 4
Bicyclo[3.3.2]decan-9-one
Reactant of Route 5
Bicyclo[3.3.2]decan-9-one
Reactant of Route 6
Bicyclo[3.3.2]decan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.